1-Bromo-2-(octyloxy)benzene
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Overview
Description
1-Bromo-2-(octyloxy)benzene is an organic compound with the molecular formula C14H21BrO It consists of a benzene ring substituted with a bromine atom and an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(octyloxy)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The octyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-(octyloxy)phenol or 2-(octyloxy)aniline.
Oxidation: Formation of 2-(octyloxy)benzaldehyde or 2-(octyloxy)benzoic acid.
Reduction: Formation of 2-(octyloxy)benzene.
Scientific Research Applications
1-Bromo-2-(octyloxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octyloxy)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the benzene ring. This intermediate undergoes deprotonation to restore aromaticity, resulting in the substitution of the bromine atom with other functional groups .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom. It is simpler in structure and lacks the octyloxy group.
1-Bromo-4-(octyloxy)benzene: Similar to 1-Bromo-2-(octyloxy)benzene but with the octyloxy group in the para position relative to the bromine atom.
2-Bromo-1-(octyloxy)benzene: Similar structure but with the bromine and octyloxy groups in different positions on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of the bromine and octyloxy groups, which can influence its reactivity and interactions in chemical reactions. The presence of the octyloxy group also imparts distinct physical properties, such as solubility and melting point, compared to other bromobenzene derivatives .
Properties
IUPAC Name |
1-bromo-2-octoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRMWCZXDODTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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